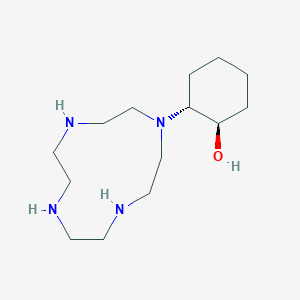
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tetraazacyclododecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.
Attachment of the Tetraazacyclododecane Moiety: This step involves the reaction of the cyclohexanol intermediate with a tetraazacyclododecane derivative under suitable conditions, such as using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclohexane ring or the tetraazacyclododecane moiety.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group or the nitrogen atoms of the tetraazacyclododecane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone or cyclohexanoic acid.
Applications De Recherche Scientifique
Chemistry
Coordination Chemistry: The tetraazacyclododecane moiety can act as a ligand for metal ions, forming stable complexes with applications in catalysis and materials science.
Biology
Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving metal ions.
Medicine
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, such as metal chelation therapy.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as metal ions. The tetraazacyclododecane moiety can coordinate with metal ions, affecting their reactivity and stability. This interaction can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
1,4,7,10-Tetraazacyclododecane: A macrocyclic compound with four nitrogen atoms.
Uniqueness
The uniqueness of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol lies in its combination of a cyclohexane ring with a hydroxyl group and a tetraazacyclododecane moiety. This structure provides unique chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
163977-10-4 |
|---|---|
Formule moléculaire |
C14H30N4O |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
(1R,2R)-2-(1,4,7,10-tetrazacyclododec-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O/c19-14-4-2-1-3-13(14)18-11-9-16-7-5-15-6-8-17-10-12-18/h13-17,19H,1-12H2/t13-,14-/m1/s1 |
Clé InChI |
CKOAICAMEYFWNM-ZIAGYGMSSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N2CCNCCNCCNCC2)O |
SMILES canonique |
C1CCC(C(C1)N2CCNCCNCCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


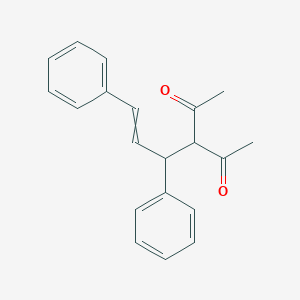
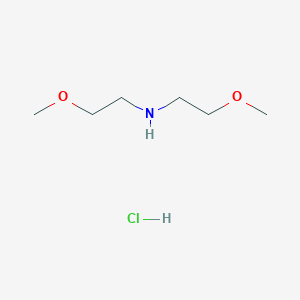
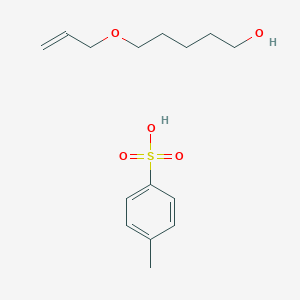

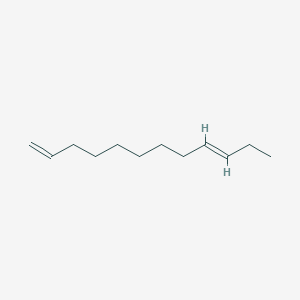
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
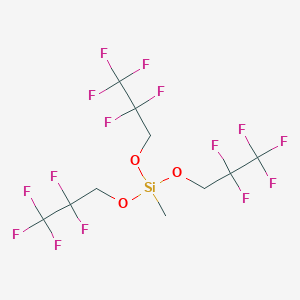
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
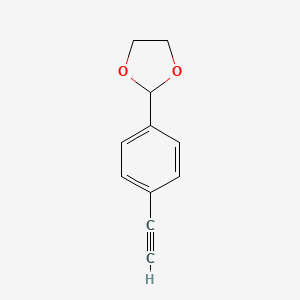
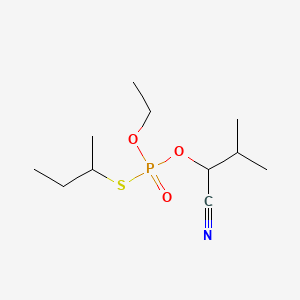
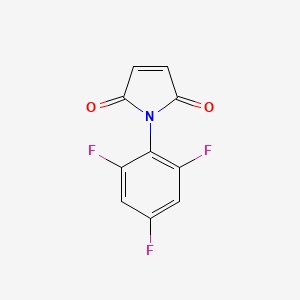
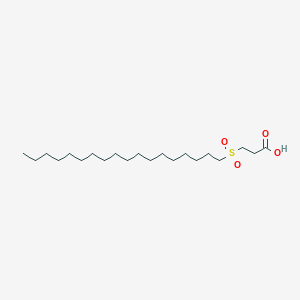
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
